molecular formula C24H26N4O4 B3311940 N-(3,4-dimethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide CAS No. 946280-22-4

N-(3,4-dimethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

Cat. No.: B3311940
CAS No.: 946280-22-4
M. Wt: 434.5 g/mol
InChI Key: ZYRGUQNKHHXLCO-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a complex organic compound that features a unique combination of functional groups, including an indole, oxadiazole, and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Oxadiazole Ring Formation: The oxadiazole ring can be formed by cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride.

    Coupling Reactions: The final step involves coupling the indole and oxadiazole moieties with the acetamide group. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the indole and phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of halogenated derivatives and other substituted products.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and potential biological activity.

    Pharmacology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but lacking the indole and oxadiazole moieties.

    2-(3,4-Dimethoxyphenyl)-5-{2-(3,4-dimethoxyphenyl)ethylamino}-2-(propan-2-yl)pentanenitrile: A compound with similar methoxyphenyl groups but different overall structure.

Uniqueness

N-(3,4-dimethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is unique due to its combination of an indole, oxadiazole, and acetamide groups, which confer distinct chemical and biological properties not found in simpler analogues.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-15(2)11-23-26-27-24(32-23)19-12-16-7-5-6-8-18(16)28(19)14-22(29)25-17-9-10-20(30-3)21(13-17)31-4/h5-10,12-13,15H,11,14H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRGUQNKHHXLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Reactant of Route 3
Reactant of Route 3
N-(3,4-dimethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Reactant of Route 4
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Reactant of Route 4
N-(3,4-dimethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Reactant of Route 5
Reactant of Route 5
N-(3,4-dimethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Reactant of Route 6
Reactant of Route 6
N-(3,4-dimethoxyphenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

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